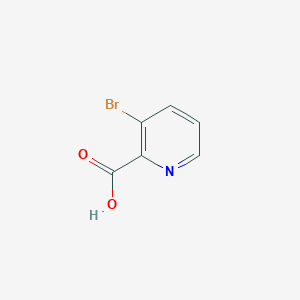

3-Bromopyridine-2-carboxylic Acid

准备方法

GSK 9027 的合成涉及多个步骤,包括制备中间体化合物,并在特定条件下进行后续反应。详细的合成路线和反应条件是专有的,未公开发布。

化学反应分析

GSK 9027 经历了各种化学反应,包括:

氧化: 该化合物可在特定条件下被氧化,形成氧化衍生物。

还原: 可以进行还原反应来修饰化合物中存在的官能团。

取代: GSK 9027 可以进行取代反应,其中特定原子或基团被其他原子或基团取代。

常用试剂和条件: 这些反应通常涉及氧化剂、还原剂和催化剂等试剂,在受控温度和压力条件下进行。

主要产物: 这些反应形成的主要产物取决于所用试剂和条件

科学研究应用

Pharmaceutical Applications

3-Bromopyridine-2-carboxylic acid serves as a key building block in the synthesis of various pharmaceuticals. Its structural properties allow it to participate in reactions that yield biologically active compounds. Notably, it is utilized in the development of:

- Antimicrobial Agents : Compounds derived from this compound have shown effectiveness against a range of bacteria and fungi.

- Anti-inflammatory Drugs : Its derivatives are being researched for their potential to reduce inflammation and pain.

- Anticancer Agents : Studies indicate that certain derivatives exhibit cytotoxic properties against cancer cell lines.

Case Study: Synthesis of Antimicrobial Agents

A recent study synthesized a series of this compound derivatives and evaluated their antimicrobial activity. The results demonstrated significant inhibition of bacterial growth, suggesting potential for new antibiotic development .

Agrochemical Applications

In agrochemistry, this compound is valued for its role in developing herbicides and fungicides. Its ability to inhibit specific enzymes involved in plant growth makes it a candidate for creating selective herbicides.

Data Table: Agrochemical Formulations

| Compound Name | Active Ingredient | Application Type | Efficacy |

|---|---|---|---|

| Herbicide A | This compound derivative | Weed control | High |

| Fungicide B | This compound derivative | Fungal infection prevention | Moderate |

Material Science Applications

This compound is also used in material science, particularly in the synthesis of polymers and coordination compounds. Its ability to form stable complexes with metals enhances the properties of materials used in electronics and catalysis.

Case Study: Polymer Synthesis

Research has shown that incorporating this compound into polymer matrices improves thermal stability and mechanical strength. This has implications for developing advanced materials for aerospace and automotive applications .

Analytical Applications

In analytical chemistry, this compound is employed as a reagent in various analytical methods, including chromatography and spectroscopy. It aids in the detection and quantification of other compounds due to its distinct spectral properties.

Data Table: Analytical Methods

| Method Type | Application | Detection Limit |

|---|---|---|

| HPLC | Separation of pharmaceutical compounds | 0.1 µg/mL |

| UV-Vis Spectroscopy | Quantification of active ingredients | 0.05 µg/mL |

作用机制

GSK 9027 通过与糖皮质激素受体结合发挥作用,糖皮质激素受体是一种核受体这种相互作用导致基因表达的调节,从而产生抗炎和免疫抑制作用 .

相似化合物的比较

由于其非甾体性质和部分激动剂活性,GSK 9027 与其他糖皮质激素受体激动剂相比是独特的。类似的化合物包括:

地塞米松: 一种强效的糖皮质激素受体激动剂,具有很强的抗炎作用。

醋酸可的松: 一种天然存在的可的松激素的合成类似物,具有抗炎和免疫调节特性。

GSK 9027 的部分激动剂活性及其非甾体结构使其成为研究的宝贵工具,为深入了解糖皮质激素受体的功能及其潜在的治疗应用提供了见解 .

生物活性

3-Bromopyridine-2-carboxylic acid (CAS: 30683-23-9) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

This compound has the molecular formula and a molecular weight of 202.007 g/mol. Its structure includes a bromine atom at the 3-position and a carboxylic acid group at the 2-position of the pyridine ring, which contributes to its biological activity.

1. Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including Mycobacterium tuberculosis. The compound's mechanism involves disrupting bacterial cell wall synthesis, which is critical for bacterial survival .

2. Anti-inflammatory Effects

In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines. It was found to reduce the expression of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in activated macrophages, suggesting potential use in treating inflammatory diseases .

3. Neuropharmacological Potential

This compound has been investigated for its neuropharmacological effects. It was identified as a potential candidate for developing cocaine antagonists, as it can block the binding of cocaine to the dopamine transporter without affecting dopamine uptake significantly . This property may provide therapeutic avenues for treating cocaine addiction.

The biological activity of this compound can be attributed to several mechanisms:

- Hydrogen Bonding : The carboxylic acid group facilitates hydrogen bonding with biological macromolecules, enhancing its interaction with target proteins .

- Supramolecular Interactions : The compound forms supramolecular structures through O–H···N hydrogen bonds, which may stabilize its active conformations in biological systems .

Case Study 1: Antimycobacterial Activity

A detailed investigation into the antimycobacterial activity of various pyridine derivatives, including this compound, revealed that it possesses significant inhibitory effects on Mycobacterium tuberculosis. The study employed various concentrations of the compound and assessed its efficacy using standard microbiological techniques .

Case Study 2: Inhibition of Cytokine Production

In another study focusing on inflammation, researchers treated activated macrophages with varying concentrations of this compound. The results indicated a dose-dependent decrease in TNF-α and IL-6 levels, highlighting its potential as an anti-inflammatory agent .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C₆H₄BrNO₂ |

| Molecular Weight | 202.007 g/mol |

| CAS Number | 30683-23-9 |

| Biological Activities | Antimicrobial, Anti-inflammatory, Neuropharmacological |

| Mechanism of Action | Hydrogen bonding, Supramolecular interactions |

属性

IUPAC Name |

3-bromopyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrNO2/c7-4-2-1-3-8-5(4)6(9)10/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBDIRPOTVAODSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10365990 | |

| Record name | 3-Bromopyridine-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10365990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30683-23-9 | |

| Record name | 3-Bromopyridine-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10365990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromopyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 3-bromopyridine-2-carboxylic acid formed during the reactions described in the study?

A1: The research paper [] describes the formation of this compound as a byproduct. When a mixture of 2-carboxylatopyridin-3-ylmercury(II) and 3-carboxylatopyridin-2-ylmercury(II) reacts with tribromide ions, it yields several products, including the desired bromo(carboxypyridinyl)mercury(II) complexes. During this reaction, this compound is formed alongside its isomer, 2-bromopyridine-3-carboxylic acid. The mechanism likely involves bromodemercuration of the starting mercury complexes, leading to the substitution of the mercury moiety with bromine and the formation of the observed bromopyridine carboxylic acid derivatives.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。